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Compound of Interest |

(S)-3-Hydroxy-3-phenylpropionic
Compound Name:
acid
CAS No.: 36567-72-3
Cat. No.: B3132310

Executive Summary

(S)-3-Hydroxy-3-phenylpropionic acid (CAS 36567-72-3) is a critical chiral building block in
the pharmaceutical industry. It serves as the stereochemical anchor for the synthesis of several
blockbuster selective serotonin reuptake inhibitors (SSRIs), most notably Dapoxetine and
Fluoxetine. Its value lies in its

-hydroxy acid moiety, which allows for versatile derivatization—specifically the conversion of
the hydroxyl group into amines with retention or inversion of configuration. This guide provides
a comprehensive technical analysis of its properties, synthesis, applications, and handling,
designed for researchers and process chemists.

Part 1: Chemical & Physical Profile[2][3]

The distinction between the racemic mixture and the pure (S)-enantiomer is vital for regulatory
compliance and reaction efficacy. The (S)-isomer exhibits a distinct melting point range and
specific optical rotation compared to the racemate.
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Property Data Notes
3S)-3-Hydroxy-3-
IUPAC Name (35) Y y _
phenylpropanoic acid
Specific to (S)-isomer.[1][2][3]
CAS Number 36567-72-3 [4][5][6] Racemate is 3480-87-
3.[7]
Molecular Formula
Molecular Weight 166.17 g/mol
White to pale cream crystalline  Needle-like crystals common
Appearance o
powder from recrystallization.
) ) Significantly higher than
Melting Point 115.0-122.0°C

racemate (92-96 °C).

Specific Rotation

to

in Methanol.

Solubility

Soluble in Methanol, Ethanol,
Ethyl Acetate

Sparingly soluble in water;

soluble in alkaline solutions.

pKa

~4.25

Calculated value; typical for

-hydroxy acids.

Part 2: Synthetic Routes & Manufacturing

The synthesis of (S)-3-Hydroxy-3-phenylpropionic acid is dominated by asymmetric catalysis
to ensure high enantiomeric excess (ee). While classical resolution of the racemate using chiral
bases (e.g., phenylethylamine) is possible, it is atom-inefficient (max 50% yield). Modern
industrial workflows prefer Enzymatic Asymmetric Reduction.

Enzymatic Asymmetric Reduction

This method utilizes ketoreductases (KREDs) or whole-cell biocatalysts (e.g., Saccharomyces
cerevisiae, Candida rugosa) to reduce ethyl benzoylacetate (ethyl 3-oxo-3-phenylpropionate) to
the (S)-hydroxy ester, followed by hydrolysis.
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e Mechanism: The enzyme delivers a hydride to the Re-face of the ketone, establishing the
(S)-configuration.

o Advantages: Green chemistry conditions (aqueous buffer), high ee (>98%), and ambient
temperature operation.

Chemical Asymmetric Hydrogenation

Noyori-type asymmetric hydrogenation using Ru(ll) catalysts with chiral diphosphine ligands
(e.g., BINAP) is the primary chemical alternative.

o Catalyst:
o Conditions: High pressure

(40-100 atm), Methanol solvent.
o Causality: The chiral ligand creates a steric environment that forces the substrate to

coordinate in a specific orientation, dictating the stereochemical outcome.

Visualization: Synthesis Workflow

The following diagram illustrates the enzymatic route, which is preferred for its specificity and
mild conditions.
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Figure 1: Enzymatic asymmetric synthesis pathway from ethyl benzoylacetate to the target
acid.
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Part 3: Pharmaceutical Applications[12][13][14]

(S)-3-Hydroxy-3-phenylpropionic acid is a pharmacophore scaffold. Its primary utility is in the
synthesis of Dapoxetine (Priligy), a short-acting SSRI. The chiral center established in the acid
is preserved or systematically inverted to create the final drug molecule.

Dapoxetine Synthesis

In the synthesis of Dapoxetine, the acid is converted to an amino-alcohol.[8] The absolute
configuration is critical because the (S)-enantiomer of Dapoxetine exhibits superior
pharmacokinetics and binding affinity compared to the (R)-enantiomer.

e Reduction: The carboxylic acid is reduced to a 1,3-diol.
 Activation: Selective activation of the primary alcohol (e.g., tosylation).
o Substitution: Displacement by dimethylamine.

 Etherification: Reaction with 1-naphthol.

Visualization: Drug Development Pathway
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Figure 2: Conversion of the hydroxy acid to the active pharmaceutical ingredient Dapoxetine.

Part 4: Analytical Characterization

Validating the enantiomeric purity is the most critical step in QC. Standard reverse-phase HPLC
is insufficient; Chiral HPLC is required.

Chiral HPLC Method[10][15]

e Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)
coated on silica).

» Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (TFA) (90 : 10 : 0.1).
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o Note: TFA is essential to suppress ionization of the carboxylic acid, sharpening the peak
shape.

e Flow Rate: 0.5 — 1.0 mL/min.
e Detection: UV at 210 nm or 254 nm.

o Expected Result: The (S)-enantiomer typically elutes before or after the (R)-enantiomer
depending on the specific column selector. Reference standards must be run to confirm
elution order.

Optical Rotation Check

A quick purity check can be performed using a polarimeter.

e Standard:

(

, MeOH).[6][9]
« Interpretation: A lower magnitude (e.g.,

) indicates significant racemization or impurities.
Part 5: Experimental Protocols

Protocol: Recrystallization for Enantiomeric Enrichment

If the synthesized or purchased material has low optical purity (<95% ee), this protocol
enriches the (S)-isomer.

Materials:
e Crude (S)-3-Hydroxy-3-phenylpropionic acid
o Ethyl Acetate (EtOAC)

e n-Hexane
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Procedure:

¢ Dissolution: Dissolve 10 g of crude acid in the minimum amount of boiling EtOAc (~30-40
mL). Ensure complete dissolution.

o Precipitation: Remove from heat. Slowly add n-Hexane (approx. 10-15 mL) until the solution
becomes slightly turbid.

e Cooling: Allow the solution to cool to room temperature undisturbed for 2 hours, then move
to a refrigerator (4°C) for 12 hours.

o Causality: Slow cooling promotes the formation of pure crystal lattices, excluding the (R)-
isomer impurity which remains in the mother liquor.

« Filtration: Filter the white needles under vacuum. Wash with cold Hexane/EtOAc (3:1).
e Drying: Dry in a vacuum oven at 40°C for 4 hours.
» Validation: Measure MP (Target: >115°C) and Optical Rotation.
Part 6: Handling & Safety
While not highly toxic, (S)-3-Hydroxy-3-phenylpropionic acid is a chemical irritant.
» GHS Classification:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

o Storage: Store in a cool, dry place (2-8°C recommended to prevent slow esterification or
degradation). Keep container tightly closed.

o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood if
generating dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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